molecular formula C11H12O3 B1330327 p-Butyryloxybenzaldehyde CAS No. 50262-49-2

p-Butyryloxybenzaldehyde

Cat. No.: B1330327
CAS No.: 50262-49-2
M. Wt: 192.21 g/mol
InChI Key: DAFTVVBQFUITOL-UHFFFAOYSA-N
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Description

P-Butyryloxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Butanoic acid, 4-formylphenyl ester, has been used in the synthesis of various chemical compounds with medicinal properties. For instance, cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, using polyphosphate ester (PPE), resulted in compounds with significant antimicrobial activity. These synthesized compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Use in Agricultural Chemistry

  • In agricultural chemistry, derivatives of butanoic acid, such as 4-(3-oxobutyl) phenyl ester (raspberry ketone formate), have been explored as attractants for pest control. Field-trapping evaluations in Hawaii with wild populations of melon flies demonstrated that raspberry ketone formate was 1.5–2 times more attractive compared to standard attractants. This suggests its potential use in control and detection programs for agricultural pests (Jang, Casaña-Giner, & Oliver, 2007).

Applications in Organic Synthesis and Polymer Chemistry

  • In organic synthesis and polymer chemistry, butanoic acid, 4-formylphenyl ester, has been utilized in creating π-conjugated polymers. The synthesis of these polymers, containing arylene and 1,3-butadiene alternating units, is achieved by reacting α,β-unsaturated ester/nitrile with aromatic/heteroaromatic aldehyde compounds. This methodology leads to high yields of polymers with potential applications in various technological domains (Cai et al., 2016).

Environmental Impact Studies

  • Butanoic acid, 4-formylphenyl ester, and its derivatives have also been studied for their environmental impact, particularly in soil. Research on the microbial response to herbicides like 2,4-Dichlorophenoxyacetic acid butyl ester, a derivative, showed that it can significantly affect microbial populations and community structures in agricultural soils. These effects were more pronounced in soils with lower organic matter and fertility levels (Zhang et al., 2010).

Mechanism of Action

The general mechanism of ester reactions involves two steps: 1) Nucleophilic attack on the carbonyl and 2) Removal of the leaving group . This mechanism applies to both the formation and hydrolysis of esters .

Safety and Hazards

Butanoic acid, 4-formylphenyl ester should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .

Properties

IUPAC Name

(4-formylphenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFTVVBQFUITOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068528
Record name Butanoic acid, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50262-49-2
Record name Butanoic acid, 4-formylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50262-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-formylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-formylphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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